2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and oxopyrrolidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of certain herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound used as a herbicide.
2-methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.
3,5-dibromo-4-hydroxybenzonitrile: Used in agricultural applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is unique due to its combination of dichlorophenoxy and oxopyrrolidinyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-12-4-6-14(10-16(12)23-8-2-3-19(23)25)22-18(24)11-26-17-7-5-13(20)9-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQQDOXEKNWPOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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